molecular formula C48H70O15 B13446353 5-O-Demethyl-28-oxo-Avermectin A1a CAS No. 102190-68-1

5-O-Demethyl-28-oxo-Avermectin A1a

Cat. No.: B13446353
CAS No.: 102190-68-1
M. Wt: 887.1 g/mol
InChI Key: XDZJLYBYTBXNKA-NZWFHOADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-O-Demethyl-28-oxo-Avermectin A1a is a derivative of Avermectin, a class of compounds known for their potent antiparasitic properties. This compound is a semi-synthetic derivative of Ivermectin, which itself is derived from Abamectin. It is primarily used in veterinary medicine and has shown efficacy against a variety of parasites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-Demethyl-28-oxo-Avermectin A1a typically involves the modification of Ivermectin. The process includes demethylation and oxidation steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure consistency and quality. The process is designed to be cost-effective while maintaining high standards of safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

5-O-Demethyl-28-oxo-Avermectin A1a undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different biological activities and applications .

Scientific Research Applications

5-O-Demethyl-28-oxo-Avermectin A1a has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-O-Demethyl-28-oxo-Avermectin A1a involves binding to glutamate-gated chloride channels on nematode neurons and muscle cells. This binding induces irreversible channel opening, leading to hyperpolarization and paralysis of the parasite. This mechanism is similar to that of Ivermectin, but with specific modifications that may enhance its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-O-Demethyl-28-oxo-Avermectin A1a is unique due to its specific structural modifications, which may confer enhanced biological activity and specificity compared to its parent compounds .

Properties

CAS No.

102190-68-1

Molecular Formula

C48H70O15

Molecular Weight

887.1 g/mol

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2',18'-dione

InChI

InChI=1S/C48H70O15/c1-11-24(2)42-27(5)17-18-47(63-42)23-32-20-31(62-47)16-15-26(4)41(59-38-22-36(55-10)43(30(8)57-38)60-37-21-35(54-9)40(50)29(7)56-37)25(3)13-12-14-33-45(51)61-44-39(49)28(6)19-34(46(52)58-32)48(33,44)53/h12-15,17-19,24-25,27,29-32,34-44,49-50,53H,11,16,20-23H2,1-10H3/b13-12+,26-15+,33-14+/t24-,25-,27-,29-,30-,31+,32-,34-,35-,36-,37-,38-,39+,40-,41-,42+,43-,44+,47+,48+/m0/s1

InChI Key

XDZJLYBYTBXNKA-NZWFHOADSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\C(=O)O[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4C(=O)OC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Origin of Product

United States

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